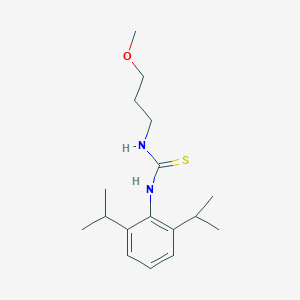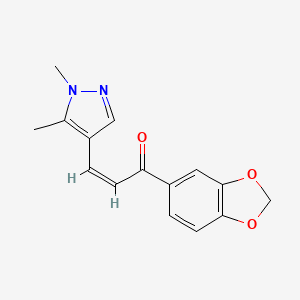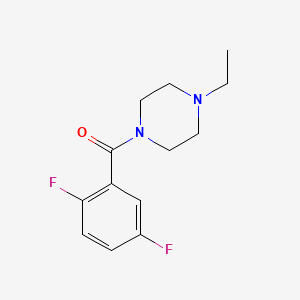![molecular formula C16H13BrN2O5 B4651538 N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B4651538.png)
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine
説明
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine, also known as BFA-Gly, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acryloyl amino acid derivatives and has shown promising results in various experiments.
作用機序
The mechanism of action of N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a key enzyme in glycolysis and has been shown to play a role in various cellular processes, including apoptosis and DNA repair. By inhibiting GAPDH, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine disrupts the energy metabolism of cancer cells, leading to their death. N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine also inhibits the production of pro-inflammatory cytokines and chemokines by blocking the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have several biochemical and physiological effects. In cancer cells, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine induces apoptosis, inhibits angiogenesis, and disrupts energy metabolism. In inflammation studies, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine reduces the production of pro-inflammatory cytokines and chemokines. N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine in lab experiments is its specificity towards GAPDH inhibition. This allows for targeted inhibition of cancer cells without affecting normal cells. N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine also has a low toxicity profile and can be easily synthesized in the lab. However, one of the limitations of using N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine is its poor solubility in water, which can limit its use in certain experiments.
将来の方向性
For the use of N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine include the development of analogs, combination therapy, drug delivery systems, and anti-inflammatory drugs.
科学的研究の応用
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been used in various scientific research applications, including cancer research, inflammation studies, and drug delivery systems. In cancer research, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation studies, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been used to reduce the production of pro-inflammatory cytokines and chemokines. In drug delivery systems, N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been used as a carrier molecule for targeted drug delivery.
特性
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c17-11-5-3-10(4-6-11)8-12(15(22)18-9-14(20)21)19-16(23)13-2-1-7-24-13/h1-8H,9H2,(H,18,22)(H,19,23)(H,20,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSCLJQZWRKZAV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2E)-3-(4-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4651458.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4651477.png)
![4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4651482.png)


![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4651509.png)
![2,3-dimethyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1H-indole](/img/structure/B4651517.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4651520.png)
![N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651532.png)
![N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651544.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4651553.png)
![1-[2-(1-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4651555.png)
